molecular formula C10H4Cl2F3N B598153 3,4-Dichloro-7-(trifluoromethyl)quinoline CAS No. 1203579-58-1

3,4-Dichloro-7-(trifluoromethyl)quinoline

Cat. No.: B598153
CAS No.: 1203579-58-1
M. Wt: 266.044
InChI Key: ICOYZTIAFHCDCW-UHFFFAOYSA-N
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Description

3,4-Dichloro-7-(trifluoromethyl)quinoline is a fluorinated quinoline derivative. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, agriculture, and materials science. The incorporation of fluorine atoms into quinoline structures often enhances their biological activity and physicochemical properties, making them valuable in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dichloro-7-(trifluoromethyl)quinoline typically involves the following steps:

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing cost-effective reagents and catalysts .

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-7-(trifluoromethyl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, and primary amines are commonly used.

    Cross-Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate are typical reagents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

    Substituted Quinoline Derivatives: Products from nucleophilic substitution.

    Biaryl Quinoline Derivatives: Products from cross-coupling reactions.

    Quinoline N-Oxides: Products from oxidation reactions.

Scientific Research Applications

3,4-Dichloro-7-(trifluoromethyl)quinoline has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals with potential antibacterial, antiviral, and anticancer activities.

    Agriculture: The compound is explored for its potential as a pesticide or herbicide due to its biological activity.

    Materials Science: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.

    Chemical Biology: The compound serves as a probe for studying biological processes and enzyme inhibition.

Mechanism of Action

The mechanism of action of 3,4-Dichloro-7-(trifluoromethyl)quinoline involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

  • 4,7-Dichloro-2-(trifluoromethyl)quinoline
  • 4-Chloro-7-(trifluoromethyl)quinoline
  • 7-(Trifluoromethyl)quinoline-4-thiol

Uniqueness

3,4-Dichloro-7-(trifluoromethyl)quinoline is unique due to the specific positioning of chlorine and trifluoromethyl groups on the quinoline ring. This unique structure imparts distinct physicochemical properties and biological activities compared to other similar compounds .

Properties

IUPAC Name

3,4-dichloro-7-(trifluoromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4Cl2F3N/c11-7-4-16-8-3-5(10(13,14)15)1-2-6(8)9(7)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICOYZTIAFHCDCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=CN=C2C=C1C(F)(F)F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4Cl2F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50671183
Record name 3,4-Dichloro-7-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50671183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1203579-58-1
Record name 3,4-Dichloro-7-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50671183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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